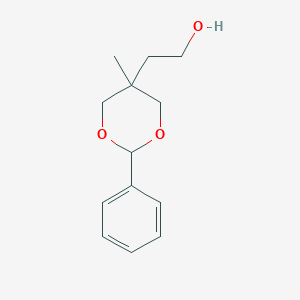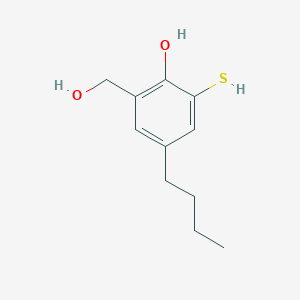
Phenyl (3-chloro-2,3-dioxopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (3-chloro-2,3-dioxopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is characterized by the presence of a phenyl group, a chloro-substituted dioxopropyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-chloro-2,3-dioxopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-chloro-2,3-dioxopropyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the desired carbamate . This method offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (3-chloro-2,3-dioxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Phenyl (3-chloro-2,3-dioxopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Phenyl (3-chloro-2,3-dioxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phenyl (3-chloro-2,3-dioxopropyl)carbamate can be compared with other carbamate compounds, such as:
Phenyl carbamate: Lacks the chloro-substituted dioxopropyl group, making it less reactive in certain chemical reactions.
Methyl (3-chloro-2,3-dioxopropyl)carbamate: Similar structure but with a methyl group instead of a phenyl group, leading to different physical and chemical properties.
Ethyl (3-chloro-2,3-dioxopropyl)carbamate: Similar to the methyl derivative but with an ethyl group, affecting its reactivity and applications.
Propiedades
Número CAS |
88241-20-7 |
|---|---|
Fórmula molecular |
C10H8ClNO4 |
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
phenyl N-(3-chloro-2,3-dioxopropyl)carbamate |
InChI |
InChI=1S/C10H8ClNO4/c11-9(14)8(13)6-12-10(15)16-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) |
Clave InChI |
XFXDVLBNNQNLFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NCC(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)

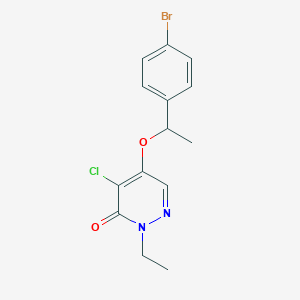
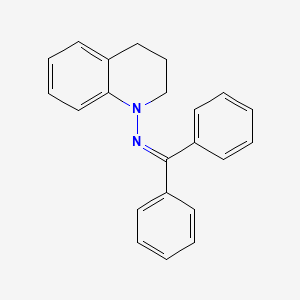
![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
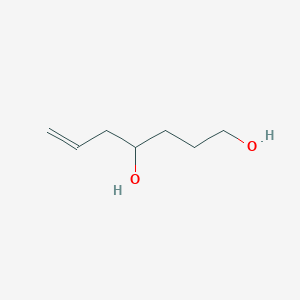
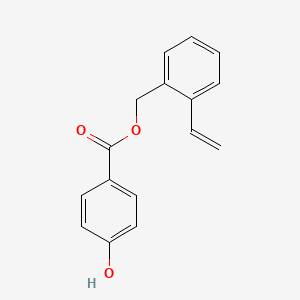

methanone](/img/structure/B14388023.png)
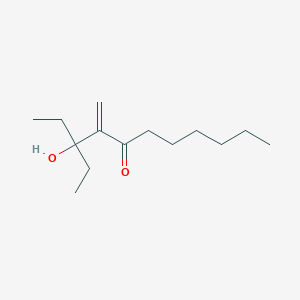
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
